molecular formula C12H13N3O3 B2427792 methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate CAS No. 929972-09-8

methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate

Cat. No.: B2427792
CAS No.: 929972-09-8
M. Wt: 247.254
InChI Key: RGWUXRWFVZUABA-UHFFFAOYSA-N
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Description

The compound “methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate” is a derivative of the 1,2,3-triazine class of compounds . Triazines are a class of nitrogen-containing heterocycles . They have a six-membered ring structure with three nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a 1,2,3-triazine ring attached to a butanoate group. The 1,2,3-triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms .

Scientific Research Applications

Photodegradation in Pesticides

One application of related compounds to methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate is in the field of pesticides. A study on Azinphos-ethyl, a compound with a similar triazine component, showed its photodegradation behavior. This research is vital for understanding the environmental impact and degradation pathways of pesticide compounds in agricultural settings (Abdou, Sidky, & Wamhoff, 1987).

Chemical Reactions with Isothiosemicarbazide

Research on ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, which share structural similarities with the triazine component, demonstrated their reactions with S-methylisothiosemicarbazide hydroiodide. These reactions resulted in the formation of various triazine compounds. This study provides insights into the reactivity and potential applications of triazine-based molecules in synthetic chemistry (Vetyugova et al., 2018).

Synthesis of Triazine-Based Complexes

A study on water-soluble cobalt complexes supported by triazine Schiff base ligands showcased the synthesis and structural analysis of these complexes. The research has implications for the design and development of metal-organic frameworks and coordination complexes using triazine-based ligands, which could have numerous industrial and pharmaceutical applications (Parveen et al., 2018).

Antibacterial Evaluation of Triazine Derivatives

In medicinal chemistry, 6-azapyrimidines with a triazine component showed significant antibacterial activity against various microorganisms. This research points towards the potential of triazine-based compounds in the development of new antibacterial agents (Huang & Lee, 2011).

Molecular and Spectroscopic Analysis

The molecular structure and spectroscopic properties of compounds containing the triazine structure were explored in another study. Such research is crucial for understanding the fundamental properties of triazine-based molecules, paving the way for their application in materials science and pharmaceuticals (Evecen et al., 2018).

Future Directions

The future directions for the study of “methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For example, some 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives exhibited good potency as DAAO inhibitors and improved metabolic stability , suggesting potential therapeutic applications.

Properties

IUPAC Name

methyl 4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-18-11(16)7-4-8-15-12(17)9-5-2-3-6-10(9)13-14-15/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWUXRWFVZUABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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